(Z)-N'-hydroxy-2-methyl-2-(1H-pyrrol-1-yl)propanimidamide
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Overview
Description
(Z)-N’-hydroxy-2-methyl-2-(1H-pyrrol-1-yl)propanimidamide is a compound that features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-methyl-2-(1H-pyrrol-1-yl)propanimidamide typically involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride . This method is known for its mild reaction conditions and high yields. Another approach involves the use of bismuth nitrate pentahydrate as a catalyst, which also provides excellent yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of catalyst and reaction conditions would be optimized for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-2-methyl-2-(1H-pyrrol-1-yl)propanimidamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various N-substituted pyrroles .
Scientific Research Applications
(Z)-N’-hydroxy-2-methyl-2-(1H-pyrrol-1-yl)propanimidamide has several scientific research applications:
Mechanism of Action
The mechanism by which (Z)-N’-hydroxy-2-methyl-2-(1H-pyrrol-1-yl)propanimidamide exerts its effects involves binding to specific molecular targets. For instance, it can inhibit enzymes such as dihydrofolate reductase and enoyl ACP reductase, which are crucial for bacterial growth . The compound’s interaction with these enzymes disrupts their normal function, leading to antibacterial and antifungal effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole
- 1-phenyl-2-(1H-pyrrol-1-yl)ethanone
- 1H-pyrazolo[3,4-b]pyridine derivatives
Uniqueness
(Z)-N’-hydroxy-2-methyl-2-(1H-pyrrol-1-yl)propanimidamide is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other pyrrole derivatives. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.
Properties
Molecular Formula |
C8H13N3O |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
N'-hydroxy-2-methyl-2-pyrrol-1-ylpropanimidamide |
InChI |
InChI=1S/C8H13N3O/c1-8(2,7(9)10-12)11-5-3-4-6-11/h3-6,12H,1-2H3,(H2,9,10) |
InChI Key |
AHMUYHAJCBAJMC-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(/C(=N/O)/N)N1C=CC=C1 |
Canonical SMILES |
CC(C)(C(=NO)N)N1C=CC=C1 |
Origin of Product |
United States |
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